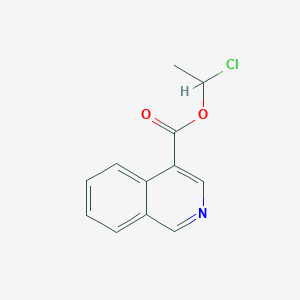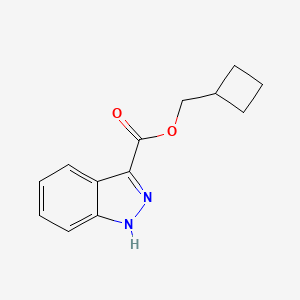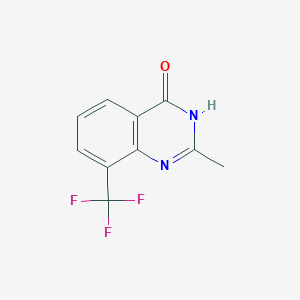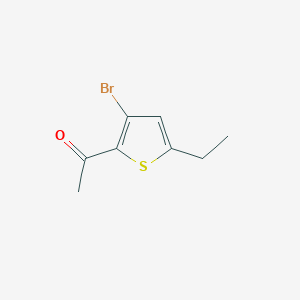
Methyl 2-chloro-6-methylquinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-chloro-6-methylquinoline-4-carboxylate: is an organic compound with the molecular formula C12H10ClNO2 . It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. This compound is characterized by a quinoline ring substituted with a methyl group at the 6th position, a chlorine atom at the 2nd position, and a carboxylate ester group at the 4th position .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-chloro-6-methylquinoline-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Friedländer synthesis , which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include heating and the use of solvents like ethanol or acetic acid .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis . This technique reduces reaction times and improves yields by using microwave irradiation to heat the reaction mixture .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-chloro-6-methylquinoline-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The quinoline ring can be reduced under specific conditions to form dihydroquinolines.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in solvents such as dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
Substitution: Formation of amino or thioquinoline derivatives.
Oxidation: Formation of quinoline carboxylic acids or aldehydes.
Reduction: Formation of dihydroquinoline derivatives.
Scientific Research Applications
Methyl 2-chloro-6-methylquinoline-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-chloro-6-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes or interfere with DNA replication. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
- Methyl 2-chloroquinoline-4-carboxylate
- Methyl 6-methylquinoline-4-carboxylate
- Methyl 2-chloro-4-methylquinoline-6-carboxylate
Comparison: Methyl 2-chloro-6-methylquinoline-4-carboxylate is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. For example, the presence of a chlorine atom at the 2nd position and a methyl group at the 6th position can enhance its lipophilicity and ability to penetrate biological membranes, making it more effective in certain applications compared to its analogs .
Properties
CAS No. |
1094217-62-5 |
|---|---|
Molecular Formula |
C12H10ClNO2 |
Molecular Weight |
235.66 g/mol |
IUPAC Name |
methyl 2-chloro-6-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C12H10ClNO2/c1-7-3-4-10-8(5-7)9(12(15)16-2)6-11(13)14-10/h3-6H,1-2H3 |
InChI Key |
QHPIXPXCKICHHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(Trifluoromethyl)-1H-naphtho[2,3-d]imidazole](/img/structure/B11876047.png)








